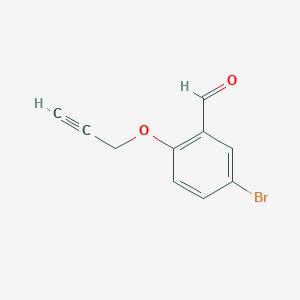

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h1,3-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDZQWZJQYKDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366635 | |

| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122835-14-7 | |

| Record name | 5-Bromo-2-[(prop-2-yn-1-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

This compound is a bifunctional aromatic compound that has emerged as a significant intermediate in the fields of medicinal chemistry and materials science. Its molecular architecture, featuring an aldehyde, a terminal alkyne, and an aryl bromide, provides three distinct points for chemical modification. This orthogonality makes it a highly valuable precursor for constructing complex molecular frameworks. Notably, it serves as a key starting material in the synthesis of multi-target directed ligands (MTDLs), which are innovative therapeutic agents designed to interact with multiple biological targets simultaneously.[1]

The most direct and widely adopted method for preparing this compound is the Williamson ether synthesis, a classic yet robust reaction in organic chemistry.[1] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this synthesis, delving into the underlying reaction mechanism, a field-proven experimental protocol, and the causal reasoning behind each procedural step.

The Underpinning Chemistry: Williamson Ether Synthesis

The synthesis of this compound is a prime example of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3][4] The core principle involves the reaction between an alkoxide (or, in this case, a phenoxide) and a primary alkyl halide.[4]

The process can be broken down into two key stages:

-

Deprotonation: The weakly acidic hydroxyl group of 5-bromo-2-hydroxybenzaldehyde is deprotonated by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of propargyl bromide. This attack occurs from the backside relative to the bromine leaving group, leading to an inversion of stereochemistry (though not relevant for this achiral molecule). The simultaneous formation of the new carbon-oxygen bond and cleavage of the carbon-bromine bond results in the desired ether product.[2]

The selection of a primary alkyl halide like propargyl bromide is critical, as secondary and tertiary halides would favor a competing elimination (E2) reaction, especially with a strong base like an alkoxide, leading to undesired byproducts.[3][4] Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for this reaction as they solvate the cation of the base while leaving the nucleophile relatively free, thus promoting the SN2 pathway.[4][5]

Core Synthesis Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound, adapted from established procedures.[1]

Materials & Reagents

| Reagent/Material | CAS No. | Molecular Formula | Molar Mass ( g/mol ) | Purity |

| 5-Bromo-2-hydroxybenzaldehyde | 1761-61-1 | C₇H₅BrO₂ | 201.02 | ≥98% |

| Propargyl Bromide (80% in Toluene) | 106-96-7 | C₃H₃Br | 118.96 | 80% |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | ≥99% |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | ACS Grade |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | ACS Grade |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | ACS Grade |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | Na₂SO₄ | 142.04 | ACS Grade |

| Deionized Water | 7732-18-5 | H₂O | 18.02 | N/A |

Experimental Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 equiv), potassium carbonate (1.3 equiv), and acetone (approx. 1.6 mmol of aldehyde per mL of acetone).

-

Initial Reflux: Stir the resulting suspension and heat it to reflux (approximately 60°C) for 30 minutes. This step facilitates the deprotonation of the phenol to form the active nucleophile.

-

Addition of Electrophile: Cool the mixture to room temperature. Add propargyl bromide (1.6 equiv) dropwise to the flask. A color change may be observed.

-

Main Reaction: Heat the suspension to reflux again and maintain stirring for 2.5 to 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., n-hexane:EtOAc, 7:3).[6]

-

Solvent Removal: After the reaction is complete (as indicated by TLC), cool the mixture and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in deionized water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate three times. Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄). Add activated carbon to the solution and stir for 15 minutes at 40°C to remove colored impurities.[1] Filter the mixture through a pad of Celite® to remove the drying agent and carbon.

-

Final Purification: Evaporate the filtrate to dryness. Recrystallize the obtained solid residue from a mixture of ethyl acetate and hexane (e.g., 1:2 v/v) to yield the pure this compound.[1]

Experimental Workflow & Rationale

Understanding the purpose of each step is crucial for troubleshooting and adapting the protocol. The following workflow breaks down the synthesis and explains the causality behind each action.

-

Causality of Reagent Choices :

-

5-Bromo-2-hydroxybenzaldehyde : This is the foundational scaffold, providing the brominated aromatic ring and the aldehyde group.[7][8] The ortho-hydroxy group is essential for the etherification reaction.

-

Potassium Carbonate : A moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions with the aldehyde or propargyl bromide. Its insolubility in acetone drives the equilibrium towards the formation of the potassium phenoxide.

-

Propargyl Bromide : Serves as the electrophile. It is a primary halide, which is ideal for SN2 reactions, and it efficiently introduces the synthetically versatile propargyl (prop-2-ynyl) group.[3]

-

-

Rationale for Procedural Steps :

-

Initial Reflux without Propargyl Bromide : Ensuring the phenoxide is pre-formed before adding the electrophile maximizes the concentration of the active nucleophile, promoting a clean and efficient reaction.

-

Aqueous Workup : This is a critical purification step. The inorganic byproducts, such as potassium bromide (KBr) and excess potassium carbonate, are highly soluble in water but insoluble in the ethyl acetate extraction solvent. This allows for their effective removal.

-

Recrystallization : This is the final purification technique. The crude product is dissolved in a minimal amount of a hot solvent system in which it is soluble (EtOAc/Hexane), and then cooled. The pure product crystallizes out, leaving soluble impurities behind in the mother liquor. This method typically yields a product of high purity.[1]

-

Product Characterization and Validation

The final product, this compound, should be a solid at room temperature (a literature melting point for the related 4-(prop-2-ynyloxy)benzaldehyde is 83-84 °C).[6] Proper characterization is essential to confirm its identity and purity.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₇BrO₂ |

| Monoisotopic Mass | 237.96294 Da |

| InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N |

| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O |

| (Data sourced from PubChem[9]) |

Standard analytical techniques for structure elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the presence of all expected protons and carbons and their respective chemical environments.

-

Mass Spectrometry (MS) : Provides the mass-to-charge ratio, confirming the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

Conclusion

The synthesis of this compound via the Williamson ether synthesis is a reliable and efficient method for producing this versatile chemical intermediate. By understanding the SN2 mechanism and the rationale behind each step of the protocol—from phenoxide formation to final purification—researchers can confidently and consistently produce this valuable compound. The orthogonal reactivity of its functional groups ensures its continued importance as a building block in the development of novel therapeutics and advanced materials.[10]

References

-

Butini, J. A., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. Available at: [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). Available at: [Link]

-

Batool, T., et al. (2014). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. Semantic Scholar. Available at: [Link]

-

5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. (n.d.). PubChem. Available at: [Link]benzaldehyde)

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Available at: [Link]

-

The Williamson Ether Synthesis. (2020). Chemistry LibreTexts. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (n.d.). National Institutes of Health. Available at: [Link]

-

Williamson Ether Synthesis. (2014). Chem-Station Int. Ed.. Available at: [Link]

-

5-Bromosalicylaldehyde. (n.d.). PubChem. Available at: [Link]

-

Propargylation of 4-hydroxybenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde. (2022). ResearchGate. Available at: [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromosalicylaldehyde | C7H5BrO2 | CID 72863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a versatile synthetic intermediate characterized by a trifunctional scaffold: a reactive aldehyde, a terminal alkyne, and an aryl bromide. This unique combination of functional groups, each with distinct and orthogonal reactivity, makes it a valuable building block in medicinal chemistry, organic synthesis, and materials science. The strategic placement of these moieties allows for sequential and selective modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its current and potential applications, with a focus on insights relevant to drug discovery and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | PubChem[1] |

| Molecular Weight | 239.07 g/mol | Calculated |

| Canonical SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | PubChem[1] |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, acetone) and sparingly soluble in water. | Inferred from structure |

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. This approach offers high yields and straightforward purification.[2]

Experimental Protocol: Synthesis of this compound

Rationale: This protocol utilizes the reaction of the phenoxide ion of 5-bromosalicylaldehyde with propargyl bromide. The use of a carbonate base is crucial for the deprotonation of the phenolic hydroxyl group, while a polar aprotic solvent like acetone facilitates the SN2 reaction.

Materials:

-

5-Bromosalicylaldehyde

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromosalicylaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

-

Stir the suspension vigorously at room temperature for 15-20 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and absence of impurities.

Spectroscopic Characterization

While specific experimental spectra for this compound are not widely published, the expected spectroscopic data can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde proton (CHO): A singlet around δ 10.3 ppm.

-

Aromatic protons: A set of doublets and a doublet of doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methylene protons (OCH₂): A doublet around δ 4.8 ppm.

-

Alkynyl proton (C≡CH): A triplet around δ 2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl carbon (C=O): A signal around δ 190 ppm.

-

Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.

-

Alkynyl carbons (C≡C): Two signals around δ 75-80 ppm.

-

Methylene carbon (OCH₂): A signal around δ 56 ppm.

Infrared (IR) Spectroscopy:

-

C≡C-H stretch: A sharp, weak band around 3300 cm⁻¹.

-

C=O stretch (aldehyde): A strong band around 1690-1710 cm⁻¹.[3]

-

C-O stretch (ether): A band in the region of 1200-1250 cm⁻¹.

-

C-Br stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum should show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a bromine atom.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound lies in the differential reactivity of its three functional groups.

Caption: Reactivity map of this compound.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.[4]

-

Wittig Reaction: Allows for the conversion of the aldehyde to an alkene.

-

Reductive Amination: Provides a route to secondary and tertiary amines.

-

Henry Reaction: Enables the formation of nitroaldol products.

Reactions of the Terminal Alkyne

The propargyl group is a key component for "click" chemistry and other metal-catalyzed transformations.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne readily participates in this highly efficient and regioselective reaction to form 1,4-disubstituted 1,2,3-triazoles. This is a powerful tool for linking the molecule to other chemical entities.

-

Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides to form new carbon-carbon bonds.

Reactions of the Aryl Bromide

The bromine atom on the aromatic ring is an excellent substrate for transition-metal-catalyzed cross-coupling reactions.[4]

-

Suzuki Coupling: Enables the formation of biaryl compounds by reacting with boronic acids.

-

Heck Reaction: Facilitates the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: Allows for the synthesis of aryl amines.

Applications in Drug Discovery and Development

The structural motifs present in this compound are prevalent in a wide range of biologically active molecules. Its utility as a synthetic intermediate is particularly notable in the development of novel therapeutics.

Precursor for Bioactive Heterocycles

The aldehyde and alkyne functionalities can be utilized in intramolecular reactions to construct various heterocyclic systems, which are core structures in many pharmaceuticals. The bromo-substituent provides a handle for further diversification of these heterocyclic scaffolds.

Role in the Synthesis of HIV-1 Entry Inhibitors

Derivatives of 5-bromobenzaldehyde are known precursors in the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists.[4] CCR5 is a critical co-receptor for the entry of R5-tropic HIV-1 into host cells.[4] By serving as a versatile starting material, this compound can be elaborated into novel CCR5 antagonists, potentially leading to new antiretroviral therapies.[4]

Caption: Mechanism of HIV-1 entry and the inhibitory action of CCR5 antagonists.

Safety and Handling

-

Hazard Statements (Inferred): May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7]

-

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature allows for a wide range of chemical transformations, providing access to a diverse array of complex molecules. The insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the advancement of chemical and pharmaceutical sciences.

References

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

-

MDPI. N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. [Link]

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

PubChemLite. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

ResearchGate. Synthesis and Evaluation of Antioxidant, Antimicrobial and Anticancer Properties of 2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives | Request PDF. [Link]

-

Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]

-

Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. [Link]

-

ResearchGate. (PDF) 4-(Prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. [Link]

-

PubMed Central. Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. [Link]

-

ResearchGate. (PDF) Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies. [Link]

-

OICC Press. Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. [Link]

-

Beilstein Journals. Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. [Link]

-

ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]

-

5-Bromosalicylaldehyde | C7H5BrO2 | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a Key Intermediate in the Manufacturing of Therapeutic SGLT2 Inhibitors. [Link]

-

ResearchGate. IR spectra of 5-bromosalicylaldehyde and [ZnL2(H2O)2] (C1). [Link]

Sources

- 1. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

structure elucidation of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Introduction

This compound is a versatile bifunctional organic compound with the molecular formula C₁₀H₇BrO₂. Its structure incorporates an aldehyde, a propargyl ether, and a substituted aromatic ring, making it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The precise confirmation of its chemical structure is paramount for its application in any synthetic pathway, ensuring the integrity of subsequent research and development.

This technical guide provides a comprehensive, in-depth overview of the analytical methodologies employed to elucidate and confirm the structure of this compound. We will move beyond a simple listing of techniques to explain the causality behind experimental choices and the logical synthesis of data from multiple spectroscopic methods. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of modern structure elucidation workflows.

Core Analytical Strategy: A Multi-faceted Approach

The definitive confirmation of a molecule's structure is not achieved by a single technique but by the convergence of evidence from several orthogonal analytical methods. For this compound, the primary tools for elucidation are Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Synthesis and Purification Overview

The target compound is typically synthesized via a Williamson ether synthesis. This involves the reaction of 5-bromosalicylaldehyde with propargyl bromide in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF).[1][2] The phenoxide ion, formed by the deprotonation of the hydroxyl group of 5-bromosalicylaldehyde, acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide to form the ether linkage.

Protocol: Synthesis of this compound

-

To a solution of 5-bromosalicylaldehyde (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 eq.) dropwise to the suspension.

-

Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle: IR spectroscopy is a foundational technique used to identify the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.

Data Interpretation: The IR spectrum provides direct evidence for the key functional groups within this compound.[3][4][5][6]

| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for Structure Confirmation |

| Aldehyde C-H Stretch | 2850-2880 and 2750-2780 | The presence of two distinct, albeit sometimes weak, bands confirms the aldehyde moiety. |

| Aldehyde C=O Stretch | ~1705 | The position, lowered from a typical aliphatic aldehyde (~1730 cm⁻¹), indicates conjugation with the aromatic ring.[6] |

| Aromatic C=C Stretch | 1450-1600 | Confirms the presence of the benzene ring. |

| Terminal Alkyne ≡C-H Stretch | ~3250 (strong, sharp) | A highly characteristic peak that confirms the presence of the terminal alkyne of the propargyl group.[1] |

| Alkyne C≡C Stretch | ~2120 (weak to medium) | Confirms the carbon-carbon triple bond. |

| Ether C-O Stretch | ~1240 | Indicates the presence of the aryl-alkyl ether linkage. |

The combination of these specific absorption bands provides a robust "fingerprint" for the molecule, confirming the successful incorporation of both the aldehyde and the propargyl ether functionalities onto the brominated aromatic scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C atoms.[1][7]

Protocol: NMR Sample Preparation and Analysis

-

Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[8]

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Process the data to assign chemical shifts (δ), integration values, and coupling constants (J).

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

Caption: Structure with proton labels for ¹H NMR assignment.

| Proton Label | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| Hₐ | ~10.3 | Singlet (s) | - | The highly deshielded aldehyde proton, with no adjacent protons to couple with. |

| Hₑ | ~7.9 | Doublet (d) | ~2.5 | Aromatic proton ortho to the aldehyde group, showing small meta-coupling to Hc. |

| Hc | ~7.6 | Doublet of doublets (dd) | ~8.8, 2.5 | Aromatic proton coupled to both Hₑ (meta) and Hբ (ortho). |

| Hբ | ~7.0 | Doublet (d) | ~8.8 | Aromatic proton ortho to the ether group, showing large ortho-coupling to Hc. |

| Hₒ | ~4.8 | Doublet (d) | ~2.4 | Methylene protons of the propargyl group, coupled to the terminal alkyne proton (Hd). |

| Hₐ | ~2.5 | Triplet (t) | ~2.4 | Terminal alkyne proton, coupled to the two methylene protons (Hₒ). |

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Interpretation |

| Aldehyde (C=O) | ~189.5 | The characteristic downfield signal for an aldehyde carbonyl carbon. |

| Aromatic (C-O) | ~158.0 | Quaternary aromatic carbon attached to the electron-donating ether oxygen. |

| Aromatic (C-H) | 135.5, 129.0, 115.0 | Signals for the three protonated aromatic carbons. |

| Aromatic (C-CHO) | ~125.0 | Quaternary aromatic carbon attached to the aldehyde group. |

| Aromatic (C-Br) | ~118.0 | Quaternary aromatic carbon attached to bromine. |

| Alkyne (≡C-H) | ~78.5 | The terminal carbon of the alkyne. |

| Alkyne (-C≡) | ~76.0 | The internal carbon of the alkyne. |

| Methylene (-O-CH₂-) | ~56.5 | The methylene carbon adjacent to the ether oxygen. |

The distinct signals in both the ¹H and ¹³C NMR spectra, along with the specific coupling patterns, allow for the complete and unambiguous assignment of the entire carbon-hydrogen framework, confirming the substitution pattern on the aromatic ring and the structure of the propargyl ether side chain.

Mass Spectrometry (MS): Molecular Weight and Formula Verification

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound, which helps in confirming its molecular formula. The fragmentation pattern can also provide additional structural clues.

Data Interpretation: For organobromine compounds, the mass spectrum has a highly characteristic feature due to the natural isotopic abundance of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).[9][10][11]

| Ion | Expected m/z | Significance for Structure Confirmation |

| [M]⁺ | 238 | Molecular ion containing the ⁷⁹Br isotope. |

| [M+2]⁺ | 240 | Molecular ion containing the ⁸¹Br isotope. The near 1:1 intensity ratio of the [M]⁺ and [M+2]⁺ peaks is definitive proof of the presence of one bromine atom in the molecule.[10] |

| Predicted Adducts (e.g., ESI) | [M+H]⁺: 239/241[M+Na]⁺: 261/263 | In soft ionization techniques like Electrospray Ionization (ESI), protonated or sodiated adducts are common. The 2-mass-unit separation will persist.[12] |

Fragmentation Analysis: Under higher energy ionization methods like Electron Impact (EI), the molecule will fragment in predictable ways. Key fragments would also exhibit the isotopic bromine pattern if they retain the bromine atom, further corroborating the structure.[13][14]

Conclusion: A Unified Structural Assignment

The structural elucidation of this compound is a clear example of the power of modern analytical chemistry.

-

IR spectroscopy confirms the presence of all essential functional groups: aldehyde, terminal alkyne, ether, and the aromatic ring.

-

¹H and ¹³C NMR spectroscopy provide a detailed map of the molecular skeleton, establishing the precise connectivity of atoms and the substitution pattern of the benzene ring.

-

Mass spectrometry verifies the molecular weight and confirms the elemental composition (specifically the presence of a single bromine atom) through its characteristic isotopic pattern.

The convergence of data from these independent techniques provides an unassailable body of evidence, leading to the definitive and trustworthy structural assignment of the molecule. This rigorous confirmation is the essential foundation upon which all further chemical and biological investigation of this compound must be built.

References

-

The Royal Society of Chemistry. "Supporting Information for Synthesis of 4-(prop-2-ynyloxy)benzaldehyde." Available at: [Link]

-

PubChem. "5-Bromo-2-methoxybenzaldehyde." National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. "5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde." Available at: [Link]

-

Vetter, W., & Rosenfelder, N. (2010). "Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry." Analytical Chemistry. Available at: [Link]

-

ResearchGate. "IR Spectra of benzaldehyde and its derivatives in different aggregate states." Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry. Available at: [Link]

-

Doc Brown's Chemistry. "Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane." Available at: [Link]

- Google Patents. "Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Doc Brown's Chemistry. "Infrared spectrum of benzaldehyde." Available at: [Link]

-

Ruan, T., & Vetter, W. (2007). "Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation." ResearchGate. Available at: [Link]

-

National Institutes of Health (NIH). "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design." Available at: [Link]

-

Chemistry LibreTexts. "12.8: Infrared Spectra of Some Common Functional Groups." Available at: [Link]

-

University of Calgary. "CHEM 2600 Topic 3: Mass Spectrometry (MS)." Available at: [Link]

-

Batool, T., et al. (2014). "A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide." Semantic Scholar. Available at: [Link]

-

University of Wisconsin-Madison. "19.14 Spectroscopy of Aldehydes and Ketones." Organic Chemistry: A Tenth Edition. Available at: [Link]

-

YouTube. "Bromo pattern in Mass Spectrometry." Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 11. m.youtube.com [m.youtube.com]

- 12. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Linker in Medicinal Chemistry and Materials Science

5-Bromo-2-(prop-2-ynyloxy)benzaldehyde is a bifunctional organic molecule of significant interest in contemporary chemical research. Its structure uniquely combines an aldehyde, a versatile handle for forming imines, Schiff bases, and other derivatives; a bromine atom, which allows for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig); and a terminal alkyne (propargyl group), a key participant in highly efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This trifecta of reactive sites makes this compound a valuable building block for the synthesis of complex molecular architectures. In drug discovery, it serves as a scaffold for creating novel heterocyclic compounds and as a linker for conjugating molecules to biomacromolecules or probes. In materials science, its ability to undergo polymerization and surface functionalization reactions makes it a candidate for the development of advanced polymers and functional materials. This guide provides a comprehensive overview of its synthesis, detailed characterization data, and safe handling protocols, grounded in established chemical principles.

Physicochemical and Spectroscopic Overview

A summary of the core properties of this compound is presented below. Note that while some data is experimentally determined, the detailed spectroscopic assignments are predicted based on extensive analysis of structurally analogous compounds due to the limited availability of published experimental spectra for this specific molecule.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇BrO₂ | [1] |

| Molecular Weight | 239.07 g/mol | [1] |

| CAS Number | 122835-14-7 | |

| Appearance | Predicted to be a solid | |

| Melting Point | 94-96 °C | |

| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol with an alkyl halide under basic conditions. In this case, the starting materials are 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde) and propargyl bromide.

The causality behind this choice of reaction is its high efficiency and functional group tolerance. The phenolic proton of 5-bromosalicylaldehyde is acidic and is readily deprotonated by a moderately strong base, such as potassium carbonate, to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired ether linkage. An aprotic polar solvent like dimethylformamide (DMF) or acetone is chosen to solvate the cation of the base, thereby enhancing the nucleophilicity of the phenoxide anion and facilitating the reaction.

Experimental Protocol: Synthesis Workflow

The following protocol is adapted from established procedures for the synthesis of analogous (prop-2-ynyloxy)benzene derivatives.[2]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).

-

Activation: Stir the resulting suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Alkylation: Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heating: Heat the mixture to 60 °C and maintain this temperature.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[2]

-

Quenching: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Isolation: A precipitate will form. Collect the solid by vacuum filtration.

-

Washing: Wash the collected solid thoroughly with distilled water to remove any remaining DMF and inorganic salts.

-

Purification: Dry the crude product and then purify it by recrystallization from a suitable solvent system, such as ethanol/water, to afford this compound as a solid.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. Below is a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |

| ~7.9 | Doublet (d) | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-4. |

| ~7.7 | Doublet of Doublets (dd) | 1H | Aromatic (H-4) | This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~7.1 | Doublet (d) | 1H | Aromatic (H-3) | This proton is ortho to the electron-donating ether group, causing an upfield shift relative to the other aromatic protons. It will be split into a doublet by H-4. |

| ~4.8 | Doublet (d) | 2H | Methylene (-O-CH₂-) | These protons are adjacent to the alkyne group and will be split by the terminal alkyne proton. |

| ~2.6 | Triplet (t) | 1H | Acetylenic (≡C-H) | The terminal alkyne proton will be split into a triplet by the two methylene protons. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum identifies all non-equivalent carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~189 | Aldehyde Carbonyl (C=O) | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~160 | C-2 (Aromatic, C-O) | This carbon is attached to the electronegative oxygen of the ether, causing a downfield shift. |

| ~138 | C-4 (Aromatic) | |

| ~130 | C-6 (Aromatic) | |

| ~125 | C-1 (Aromatic, C-CHO) | |

| ~115 | C-5 (Aromatic, C-Br) | The carbon attached to bromine is shielded relative to what might be expected due to the "heavy atom effect". |

| ~114 | C-3 (Aromatic) | |

| ~78 | Alkyne Carbon (-C≡) | |

| ~76 | Alkyne Carbon (≡C-H) | |

| ~56 | Methylene Carbon (-O-CH₂-) | The carbon of the propargyl ether linkage. |

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | C-H Stretch | Terminal Alkyne (≡C-H) |

| ~3070 | C-H Stretch | Aromatic (Ar-H) |

| ~2850, ~2750 | C-H Stretch | Aldehyde (Fermi doublets) |

| ~2120 | C≡C Stretch | Alkyne |

| ~1690 | C=O Stretch | Aromatic Aldehyde |

| ~1590, ~1470 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Aryl Ether |

| ~1020 | C-O Stretch | Alkyl Ether |

| ~820 | C-H Bend | 1,2,4-trisubstituted benzene |

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the presence of bromine is a key diagnostic feature, as it will produce a characteristic M/M+2 isotopic pattern with approximately equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted MS Data (ESI+) [1]

| m/z | Adduct |

| 238.97 | [M+H]⁺ |

| 260.95 | [M+Na]⁺ |

Safe Handling and Storage

Potential Hazards:

-

Skin and Eye Irritation: Aldehydes are often irritating to the skin and eyes. Prolonged contact should be avoided.

-

Respiratory Irritation: The compound may be irritating to the respiratory tract if inhaled.

-

Toxicity: While specific toxicity data is unavailable, it is prudent to handle the compound as potentially harmful if swallowed or absorbed through the skin.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid creating dust if it is a solid. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

This compound stands out as a highly functionalized and versatile building block. The synthetic protocol for this compound is straightforward and relies on a classic Williamson ether synthesis, making it accessible for most organic chemistry laboratories. Its characterization is defined by the unique spectroscopic signatures of its aldehyde, bromo-aromatic, and propargyl ether moieties. By understanding its synthesis, characterization, and safe handling, researchers can effectively leverage this compound to advance projects in medicinal chemistry, chemical biology, and materials science, paving the way for new discoveries and applications.

References

- Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from a general synthesis protocol for 4-(prop-2-ynyloxy)benzaldehyde which is analogous.

- Singh, R. K., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Scientific Reports.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. National Center for Biotechnology Information.

- A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PLOS ONE. (Details a general synthetic method).

-

PubChemLite. (n.d.). 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link] (Provides basic chemical data and predicted mass spectrometry).

Sources

A Comprehensive Technical Guide to 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern medicinal chemistry and materials science, the development of molecular scaffolds possessing orthogonal reactivity is of paramount importance. These bifunctional molecules serve as versatile building blocks, enabling the streamlined construction of complex architectures through sequential and site-selective modifications. 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde emerges as a molecule of significant interest in this regard. Its structure thoughtfully combines a terminal alkyne, a cornerstone of click chemistry, with an aldehyde, a versatile handle for a myriad of classical organic transformations, all within a brominated aromatic framework ripe for cross-coupling reactions. This guide aims to provide a comprehensive technical overview of this compound, from its rational synthesis and detailed characterization to its potential applications in drug discovery and beyond. As a Senior Application Scientist, the insights presented herein are grounded in established chemical principles and aim to empower fellow researchers to leverage the unique reactivity of this scaffold in their scientific endeavors.

Molecular Identity and Physicochemical Properties

While a specific CAS number for this compound is not readily found in major chemical databases, its molecular structure is unambiguously defined. A PubChem entry provides key identifiers for this compound[1].

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇BrO₂ | PubChem[1] |

| IUPAC Name | 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde | PubChem[1] |

| SMILES | C#CCOC1=C(C=C(C=C1)Br)C=O | PubChem[1] |

| InChIKey | NZDZQWZJQYKDBC-UHFFFAOYSA-N | PubChem[1] |

| Molecular Weight | 239.07 g/mol | Calculated |

| Monoisotopic Mass | 237.96294 Da | PubChem[1] |

| Predicted XlogP | 2.2 | PubChem[1] |

Strategic Synthesis: The Williamson Ether Approach

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable reaction provides a reliable route to ethers from an alkoxide and a primary alkyl halide. In this case, the readily available 5-Bromo-2-hydroxybenzaldehyde serves as the phenolic precursor.

Retrosynthetic Analysis

The retrosynthetic disconnection of the target molecule clearly points to 5-Bromo-2-hydroxybenzaldehyde and a propargyl halide as the key synthons. This approach is strategically sound due to the commercial availability and relatively low cost of these starting materials.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on standard Williamson ether synthesis conditions. Optimization of reaction time, temperature, and base may be necessary to achieve maximum yield.

Materials:

-

5-Bromo-2-hydroxybenzaldehyde (CAS: 1761-61-1)[2]

-

Propargyl bromide (80% in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 5-Bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Stir the suspension vigorously at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Add propargyl bromide (1.1 - 1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to a gentle reflux (for acetone) or maintain at 50-60 °C (for DMF) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ ~10.4 ppm (s, 1H, CHO), δ ~7.8-7.2 ppm (m, 3H, Ar-H), δ ~4.8 ppm (d, 2H, O-CH₂), δ ~2.5 ppm (t, 1H, C≡CH) | The aldehydic proton will be significantly downfield. Aromatic protons will be in the typical aromatic region. The propargylic protons will appear as a doublet, and the terminal alkyne proton as a triplet due to coupling with the CH₂ group. |

| ¹³C NMR | δ ~190 ppm (CHO), δ ~160-115 ppm (Ar-C), δ ~80 ppm (C≡CH), δ ~75 ppm (C≡CH), δ ~56 ppm (O-CH₂) | The carbonyl carbon of the aldehyde will be the most downfield signal. Six distinct aromatic carbon signals are expected. The two sp-hybridized carbons of the alkyne will be in the characteristic region, and the propargylic carbon will be further upfield. |

| FT-IR | ~3300 cm⁻¹ (C≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (Ar-O-C stretch) | The terminal alkyne C-H stretch is a sharp, characteristic peak. The C≡C stretch is typically weak. The aldehyde C=O stretch is a strong absorption. The aryl ether stretch will also be prominent. |

| Mass Spec. | M⁺ and [M+2]⁺ in a ~1:1 ratio | The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak. |

Reactivity and Synthetic Applications

The synthetic utility of this compound is derived from the orthogonal reactivity of its three key functional groups: the aldehyde, the terminal alkyne, and the aryl bromide.

Caption: Orthogonal reactivity of this compound.

Aldehyde-Mediated Transformations

The aldehyde functionality is a gateway to a vast array of chemical transformations, including:

-

Nucleophilic Additions: Reactions with Grignard or organolithium reagents to form secondary alcohols.

-

Wittig and Related Olefinations: Conversion to alkenes.

-

Reductive Amination: Formation of secondary and tertiary amines, a cornerstone of medicinal chemistry.

-

Imination and Hydrazone Formation: Synthesis of Schiff bases and related derivatives.

The Power of the Terminal Alkyne

The terminal alkyne is a particularly valuable functional group, most notably for its participation in:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The premier "click" reaction, allowing for the facile and highly efficient formation of 1,2,3-triazoles. This is a powerful strategy for bioconjugation and the synthesis of complex molecules.

-

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form internal alkynes.

-

Deprotonation and Nucleophilic Attack: Formation of an acetylide anion, which can act as a nucleophile in C-C bond-forming reactions[5].

Aryl Bromide Cross-Coupling

The aryl bromide provides a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents on the aromatic ring:

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Potential Applications in Drug Discovery and Materials Science

The unique combination of functional groups in this compound makes it a highly attractive scaffold for several applications. Aromatic benzaldehydes are important intermediates in the synthesis of pharmaceuticals[6][7]. The propargylation of carbonyl compounds is a widely used method in the synthesis of biologically active natural products[8].

-

Fragment-Based Drug Discovery (FBDD): This molecule can serve as an elaborated fragment. The aldehyde can be used to explore interactions in a protein binding pocket through the formation of reversible covalent bonds or by conversion to other functional groups. The alkyne "handle" can then be used to "grow" the fragment into a more potent lead compound via click chemistry.

-

PROTACs and Molecular Glues: The ability to sequentially modify the scaffold at three distinct points makes it an ideal core for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules.

-

Fluorescent Probes and Bioconjugation: The alkyne can be used to attach fluorophores or other reporter tags, while the aldehyde allows for conjugation to biomolecules containing primary amines.

-

Polymer and Materials Science: The terminal alkyne can participate in polymerization reactions, and the overall scaffold can be incorporated into functional materials where the aldehyde and bromide can be further modified to tune the material's properties.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data for this compound is not available, related compounds like 5-bromosalicylaldehyde are known to cause skin and eye irritation[9].

Conclusion

This compound represents a strategically designed molecular scaffold with significant potential for a wide range of applications in chemical synthesis. Its trifunctional nature allows for a modular and convergent approach to the construction of complex molecules. This guide has provided a comprehensive overview of its synthesis, predicted properties, and potential applications, with the aim of inspiring and enabling researchers to unlock the full potential of this versatile building block.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 90684, 5-Bromo-2-methoxybenzaldehyde. [Link]

-

PubChemLite. 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

Master Organic Chemistry. Synthesis (5) - Reactions of Alkynes. [Link]

-

National Center for Biotechnology Information (2025). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. BMC Chemistry, 19(1), 123. [Link]

-

JoVE. Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. [Link]

-

Beilstein Journals. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. [Link]

-

MDPI. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ResearchGate. SYNTHESIS AND CHEMICAL MODIFICATION OF NEW HYDROXYBEZALDEHYDE DERIVATIVES. [Link]

-

St. Olaf College. PRACTICE EXERCISE – ORGANIC CHEMISTRY I Alkynes Synthesis and Reactions. [Link]

-

News. What are six applications for benzaldehyde. [Link]

-

National Center for Biotechnology Information. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. [Link]

-

ACS Publications. Allenation of Terminal Alkynes with Aldehydes and Ketones. [Link]

Sources

- 1. PubChemLite - 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde (C10H7BrO2) [pubchemlite.lcsb.uni.lu]

- 2. 1761-61-1|5-Bromo-2-hydroxybenzaldehyde|BLD Pharm [bldpharm.com]

- 3. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Bromo-2-anisaldehyde(25016-01-7) 1H NMR [m.chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. News - What are six applications for benzaldehyde [sprchemical.com]

- 8. BJOC - Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation [beilstein-journals.org]

- 9. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activity Screening of 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde

Abstract

This guide outlines a comprehensive, tiered strategy for the initial biological characterization of the novel compound, 5-Bromo-2-(prop-2-ynyloxy)benzaldehyde. Given the absence of existing biological data for this molecule, this document serves as a technical and strategic roadmap for researchers in drug discovery and chemical biology. The proposed workflow is designed to efficiently probe for cytotoxic, antimicrobial, and specific enzyme-inhibitory activities, thereby maximizing data generation from limited initial compound quantities. The protocols detailed herein are based on established, robust methodologies and are intended to provide a self-validating framework for hit identification and subsequent mechanistic investigation.

Introduction and Rationale

The compound this compound is a synthetic molecule of interest for biological screening due to its distinct structural motifs. An analysis of its chemical architecture provides a logical basis for prioritizing initial screening efforts:

-

Halogenated Benzaldehyde Core: Benzaldehyde and its derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2][3] The presence of a bromine atom, a common halogen in marine natural products and pharmacologically active compounds, can significantly modulate a molecule's lipophilicity and binding interactions, potentially enhancing its bioactivity.[4][5]

-

Propargyl Ether Group: The propargyl (prop-2-ynyl) moiety is a key feature in various bioactive molecules, including enzyme inhibitors and anticancer agents.[6] Its terminal alkyne is a versatile functional group that can participate in covalent interactions with biological targets, such as the active sites of enzymes, or act as a handle for click chemistry-based target identification. Ether linkages are also common in a wide variety of biologically active natural products.[7][8]

The combination of these features suggests that this compound warrants investigation as a potential cytotoxic agent against cancer cells, an antimicrobial agent, or a targeted enzyme inhibitor. This guide proposes a screening cascade designed to test these hypotheses systematically.

A Tiered Strategy for Biological Screening

A hierarchical or tiered approach is the most resource-efficient method for screening a novel compound. This strategy begins with broad, high-throughput assays to identify general bioactivity, followed by more specific, mechanism-focused assays for promising "hits."

dot graph "Screening_Workflow" { layout=dot; rankdir="TB"; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label="Compound Management"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="this compound\n(Purity & Stability Check)"]; }

subgraph "cluster_1" { label="Tier 1: Primary Screening (Broad Activity)"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Cytotoxicity [label="Cytotoxicity Assay\n(e.g., MTT)"]; Antimicrobial [label="Antimicrobial Assay\n(e.g., Broth Microdilution)"]; Enzyme [label="Broad Enzyme Panel\n(e.g., Kinase Panel)"]; }

subgraph "cluster_2" { label="Tier 2: Secondary Screening & Hit Validation"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; DoseResponse [label="Dose-Response & IC50/MIC Determination"]; Mechanism [label="Mechanism of Action Assays\n(e.g., Caspase, Cell Cycle)"]; Selectivity [label="Selectivity Profiling\n(e.g., Normal vs. Cancer Cells)"]; }

subgraph "cluster_3" { label="Tier 3: Hit-to-Lead"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; LeadOpt [label="Lead Optimization\n(SAR Studies)"]; }

// Connections Compound -> {Cytotoxicity, Antimicrobial, Enzyme} [label="Test Compound", color="#4285F4"]; Cytotoxicity -> DoseResponse [label="If Active", color="#34A853"]; Antimicrobial -> DoseResponse [label="If Active", color="#34A853"]; Enzyme -> DoseResponse [label="If Active", color="#34A853"]; DoseResponse -> {Mechanism, Selectivity} [color="#FBBC05"]; {Mechanism, Selectivity} -> LeadOpt [label="Validated Hit", color="#EA4335"]; } enddot Caption: A tiered workflow for screening this compound.

Tier 1: Primary Screening Protocols

The initial goal is to determine if the compound exhibits any biological activity at a standard screening concentration (e.g., 10-50 µM).

General Cytotoxicity Screening

Cytotoxicity assays are fundamental in drug discovery to identify compounds that are toxic to cells, which is a desired effect for anticancer agents but an adverse effect for other indications.[9] The MTT assay is a reliable, colorimetric method for assessing metabolic activity as an indicator of cell viability.[10]

Protocol: MTT Assay for Cytotoxicity [11]

-

Cell Plating: Seed a panel of human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT116 colon) and one non-cancerous cell line (e.g., HEK293 embryonic kidney) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[12] Incubate overnight at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM. Include vehicle-only (e.g., DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.[13]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Table 1: Hypothetical Cytotoxicity Screening Data (IC50 in µM)

| Cell Line | Tissue of Origin | This compound | Doxorubicin (Control) |

| MCF-7 | Breast Cancer | 12.5 | 0.8 |

| A549 | Lung Cancer | 28.3 | 1.2 |

| HCT116 | Colon Cancer | 9.8 | 0.5 |

| HEK293 | Normal Kidney | > 100 | 5.4 |

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][15]

Protocol: Broth Microdilution for MIC Determination [16]

-

Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[16]

-

Compound Dilution: Perform a two-fold serial dilution of the compound in a 96-well plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microbes).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Tier 2: Secondary & Mechanistic Assays

If the primary screen reveals significant and selective cytotoxicity against cancer cells, the next logical step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Caspase Activity Assay

Caspases are a family of proteases that are central executioners of apoptosis.[17] Caspase-3 and -7 are key effector caspases, and their activation is a hallmark of apoptosis.[18] Luminescent or colorimetric assays can quantify their activity.

Protocol: Caspase-Glo® 3/7 Assay (Luminescent) [19]

-

Cell Treatment: Plate cells and treat with the compound at its IC50 and 2x IC50 concentrations, as determined from the MTT assay. Include positive (e.g., staurosporine) and negative (vehicle) controls. Incubate for a relevant period (e.g., 6, 12, or 24 hours).

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Assay Procedure: Add 100 µL of the reagent directly to each well of the 96-well plate containing the treated cells. Mix briefly on an orbital shaker.

-

Incubation: Incubate at room temperature for 1-2 hours.[20]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7.

dot graph "Apoptosis_Pathway" { layout=dot; rankdir="TB"; splines=true; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound [label="Test Compound\n(e.g., 5-Bromo-...)"];

node [fillcolor="#FBBC05", fontcolor="#202124"]; CellStress [label="Cellular Stress\n(e.g., DNA Damage)"];

node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; ProCasp9 [label="Pro-Caspase-9"]; Casp9 [label="Active Caspase-9"]; ProCasp37 [label="Pro-Caspase-3/7"]; Casp37 [label="Active Caspase-3/7\n(Measured by Assay)"];

node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis\n(Cell Death)"];

// Connections Compound -> CellStress [label="Induces"]; CellStress -> ProCasp9 [label="Activates"]; ProCasp9 -> Casp9; Casp9 -> ProCasp37 [label="Cleaves & Activates"]; ProCasp37 -> Casp37; Casp37 -> Apoptosis [label="Executes"]; } enddot Caption: Simplified intrinsic apoptosis pathway initiated by a cytotoxic compound.

Enzyme Inhibition Screening

The principle of an enzyme inhibition assay is to measure changes in enzyme activity in the presence of a test compound compared to a control.[21] Given the propargyl group, screening against enzymes susceptible to covalent modification, such as certain kinases or monoamine oxidases, could be a rational starting point. A general protocol for a kinase inhibition assay is provided.

Protocol: General Kinase Inhibition Assay (e.g., ADP-Glo™) [22]

-

Assay Setup: In a 96-well plate, add the kinase, its specific substrate peptide, and the test compound at various concentrations.[22] Include control wells with no inhibitor (100% activity) and no enzyme (background).

-

Kinase Reaction: Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes). The kinase will transfer phosphate from ATP to the substrate, producing ADP.

-

ADP Detection (First Step): Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation (Second Step): Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal.

-

Data Acquisition: Measure luminescence with a plate reader.

-

Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to kinase activity. A decrease in signal indicates inhibition. Calculate IC50 values from the dose-response curve.

Data Interpretation and Hit Prioritization

A compound is considered a "hit" if it meets predefined criteria:

-

Potency: Shows activity below a certain threshold (e.g., IC50 < 10 µM).

-

Selectivity: Is significantly more potent against cancer cells than normal cells (Selectivity Index > 10).

-

Confirmed Structure: The activity is reconfirmed with a freshly prepared or authenticated sample.

Validated hits from this screening cascade can then be advanced to lead optimization, where medicinal chemists synthesize analogs to improve potency, selectivity, and drug-like properties.

References

-

Al-Gabri, N. A., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. PMC - NIH. [Link]

-

Yen, H., & Tantry, J. (Year not specified). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf - NIH. [Link]

-

MDPI. (Year not specified). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

-

PubMed Central. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. [Link]

-

Gritti, A., et al. (2024). Investigating chemical diversity: o-propargylphenols as key compounds in the divergent synthesis of 2-substituted benzofurans and chromenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

ResearchGate. (2024). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. [Link]

-

MP Biomedicals. Caspase 3 Activity Assay Kit. [Link]

-

MDPI. (Year not specified). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link]

-

MDPI. (Year not specified). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

ResearchGate. (2024). Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. [Link]

-

Zak, K., & Presented, C. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC - NIH. [Link]

-

de María, P. D., et al. (2010). Biosynthesis of ethers: unusual or common natural events? PubMed. [Link]

-

PMC - NIH. (Year not specified). Caspase Protocols in Mice. [Link]

-

Tipton, K. F., & Davey, G. P. (Year not specified). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

-

Apec.org. (Year not specified). ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Horton, T. (Year not specified). MTT Cell Assay Protocol. [Link]

-

ResearchGate. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [Link]

-

MDPI. (Year not specified). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

Harvey, B. G., et al. (Year not specified). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. Materials Advances (RSC Publishing). [Link]

-